

15:0 Lyso PC biosynthesis and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	15:0 Lyso PC	
Cat. No.:	B3067387	Get Quote

An In-depth Technical Guide on the Core Biosynthesis and Degradation Pathways of **15:0**Lyso PC

For Researchers, Scientists, and Drug Development Professionals

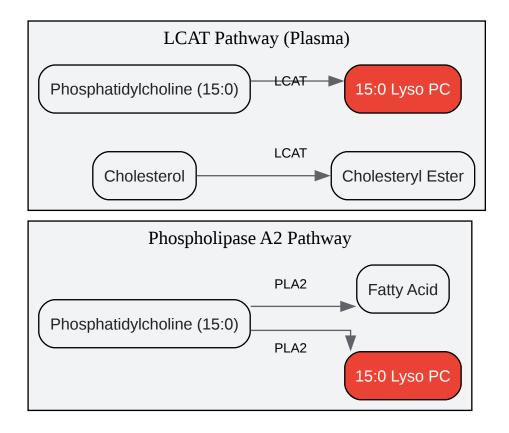
This guide provides a detailed overview of the metabolic pathways governing the synthesis and breakdown of 1-pentadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (**15:0 Lyso PC**), a significant lysophosphatidylcholine species. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the roles of lysolipids in various physiological and pathological processes.

Introduction to 15:0 Lyso PC

Lysophosphatidylcholines (LPCs) are products of phosphatidylcholine (PC) hydrolysis and are involved in a variety of biological processes, including cell membrane remodeling and inflammatory signaling.[1] **15:0 Lyso PC**, a specific type of LPC with a 15-carbon saturated fatty acid chain, is of particular interest due to its association with lipid metabolism disturbances and its potential as a biomarker for conditions like ischemic heart disease.[1] The pentadecanoyl (15:0) fatty acid in **15:0 Lyso PC** is primarily derived from the consumption of dairy products and milk fat.[2]

Biosynthesis of 15:0 Lyso PC

The primary route for the biosynthesis of **15:0 Lyso PC** involves the enzymatic hydrolysis of phosphatidylcholine containing a pentadecanoyl acyl chain at the sn-1 or sn-2 position.


Key Enzymes in Biosynthesis:

- Phospholipase A2 (PLA2): This is the principal enzyme responsible for the generation of LPCs. PLA2 catalyzes the hydrolysis of the ester bond at the sn-2 position of phosphatidylcholine, releasing a free fatty acid and a lysophosphatidylcholine molecule.[1][2]
 [3] If the substrate is 1-acyl-2-pentadecanoyl-sn-glycero-3-phosphocholine, the product will be 1-acyl-sn-glycero-3-phosphocholine and pentadecanoic acid. Conversely, if the substrate is 1-pentadecanoyl-2-acyl-sn-glycero-3-phosphocholine, the product is 15:0 Lyso PC.
- Lecithin-Cholesterol Acyltransferase (LCAT): In blood plasma, LCAT plays a significant role in the formation of LPCs.[2][4] This enzyme catalyzes the transfer of the fatty acid from the sn-2 position of phosphatidylcholine to cholesterol, resulting in the formation of a cholesteryl ester and a lysophosphatidylcholine.[2][4]

The biosynthesis of the precursor, phosphatidylcholine (15:0), can occur through several pathways, including the Kennedy pathway for de novo synthesis or through the remodeling of existing phospholipids like phosphatidylethanolamine (PE) and phosphatidylserine (PS).[5]

Biosynthesis Pathway Diagram

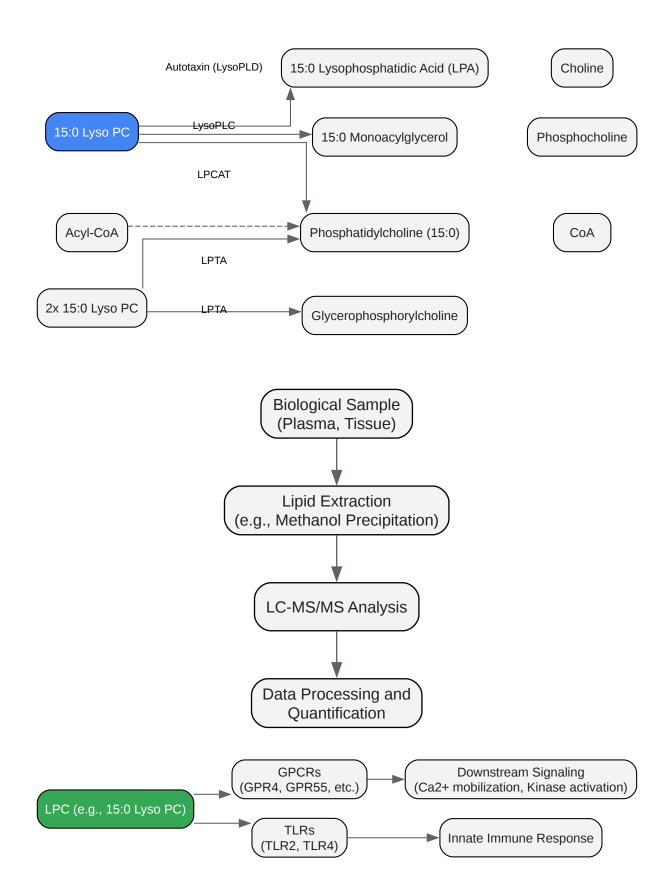
Click to download full resolution via product page

Caption: Biosynthesis pathways of 15:0 Lyso PC via Phospholipase A2 and LCAT.

Degradation of 15:0 Lyso PC

15:0 Lyso PC can be metabolized through several enzymatic pathways, leading to its conversion into other lipids or its complete breakdown.

Key Enzymes and Pathways in Degradation:


- Lysophosphatidylcholine Acyltransferase (LPCAT): This enzyme catalyzes the reacylation of
 15:0 Lyso PC back to phosphatidylcholine, a key step in the Lands cycle of phospholipid remodeling.[6][7][8] This process is crucial for maintaining membrane homeostasis.
- Autotaxin (ATX) / Lysophospholipase D (LysoPLD): ATX converts LPCs into lysophosphatidic acid (LPA), a potent signaling molecule, by hydrolyzing the choline headgroup.[3][7][9]

- Lysophospholipase C (LysoPLC): This enzyme can cleave the phosphocholine headgroup from **15:0** Lyso PC to produce monoacylglycerol.[10]
- Lysophospholipase-transacylase (LPTA): In a disproportionation reaction, two molecules of LPC can be converted by LPTA into one molecule of phosphatidylcholine and one molecule of glycerophosphorylcholine (GPC).[11][12]

Degradation Pathway Diagram

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for LysoPC(15:0/0:0) (HMDB0010381) [hmdb.ca]
- 3. 15:0 LysoPC Echelon Biosciences [echelon-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for PC(15:0/22:5(4Z,7Z,10Z,13Z,16Z)) (HMDB0007956) [hmdb.ca]
- 6. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-century.us [e-century.us]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase
 C by taurocholate and deficiency in Niemann-Pick fibroblasts PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 11. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [15:0 Lyso PC biosynthesis and degradation pathways].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3067387#15-0-lyso-pc-biosynthesis-and-degradation-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com